N-(3-chloro-4-methoxyphenyl)-2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[7-methoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O4/c1-17-4-7-20(8-5-17)29-15-19-12-18-6-10-22(34-2)14-24(18)31(27(19)33)16-26(32)30-21-9-11-25(35-3)23(28)13-21/h4-14,29H,15-16H2,1-3H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAFTVZNQROMNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC(=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Methoxy and Chloro Substituents: These substituents can be introduced through electrophilic aromatic substitution reactions.
Formation of the Acetamide Group: This step involves the reaction of the quinoline derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving quinoline derivatives.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide involves its interaction with specific molecular targets. The quinoline core can intercalate into DNA, affecting its replication and transcription. The methoxy and chloro substituents can enhance the compound’s binding affinity to its targets. The acetamide group can participate in hydrogen bonding, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on their acetamide cores and substituents:
Physicochemical and Spectral Properties
- IR/NMR Trends: The target compound’s IR would show C=O stretching (~1660–1680 cm⁻¹) and N–H bending (~3300 cm⁻¹), similar to ’s 13a (1664 cm⁻¹ C=O; 3325 cm⁻¹ N–H) . Quinolinone protons in the target compound’s ¹H-NMR would resonate at δ 6.5–8.5 ppm (aromatic), while the 4-methylphenylamino group may show δ ~2.3 ppm (CH₃) .
- Crystallinity: Unlike the target compound, ’s 3-chloro-N-(4-methoxyphenyl)propanamide exhibits classical N–H···O hydrogen bonds and C–H···O interactions, stabilizing its crystal lattice . The dihydroquinolinone core in the target compound may introduce torsional strain, reducing crystallinity compared to simpler acetamides.
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide is a complex organic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound possesses a molecular formula of and a molecular weight of approximately 363.79 g/mol. Its structure features a chloro-substituted aromatic ring, a methoxy group, and a quinoline derivative, which are significant for its biological interactions.
1. Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit antibacterial properties. In studies evaluating various synthesized compounds, moderate to strong activity was observed against bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
2. Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor , particularly against acetylcholinesterase (AChE) and urease. Inhibition of AChE is crucial for treating conditions like Alzheimer's disease, as it prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission . Additionally, urease inhibition can be beneficial in treating urinary infections by disrupting the urease activity of pathogens.
3. Anticancer Properties
Preliminary studies suggest that related compounds may possess anticancer activities. The presence of the quinoline moiety is often associated with anticancer effects due to its ability to induce apoptosis in cancer cells and inhibit tumor growth . Further research is needed to elucidate the specific pathways involved in these effects.
Case Study: Antibacterial Screening
In a comparative study, several synthesized derivatives were tested for their antibacterial efficacy. The results indicated that compounds with structural similarities to this compound displayed significant inhibition against various bacterial strains:
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | Escherichia coli | Weak |
| Compound D | Staphylococcus aureus | Moderate |
This table summarizes the antibacterial activity levels observed in the study, highlighting the compound's potential as a therapeutic agent.
Research on Enzyme Inhibition
A separate investigation focused on the enzyme inhibitory effects of similar compounds revealed that several exhibited strong inhibition against AChE and urease:
| Compound | Enzyme Target | Inhibition Percentage |
|---|---|---|
| Compound E | Acetylcholinesterase | 85% |
| Compound F | Urease | 90% |
These findings underscore the importance of structural components in enhancing enzyme inhibitory activity.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
- Methodological Answer : The synthesis involves sequential reactions, including amide coupling, quinoline ring formation, and functional group modifications. Critical steps include:
- Substitution reactions : Use of Na₂CO₃ as a base in dichloromethane for acetyl chloride-mediated substitutions (e.g., ).
- Purification : Gradient chromatography (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization (e.g., ethyl acetate) to achieve >95% purity .
- Yield optimization : Reaction time (e.g., overnight stirring) and stoichiometric ratios (e.g., 1:1.5 molar ratios for intermediates) are critical .
Q. How can analytical techniques confirm the structural integrity of this compound?
- Methodological Answer : A combination of spectral and chromatographic methods is required:
- NMR : Compare experimental and NMR shifts with computational predictions (e.g., δ 7.69 ppm for aromatic protons in ).
- Mass spectrometry : ESI/APCI(+) to confirm molecular ion peaks (e.g., m/z 347 [M+H] in ).
- HPLC : Monitor purity (>98%) using reverse-phase C18 columns and UV detection .
Q. What preliminary biological assays are recommended for screening its activity?
- Methodological Answer : Prioritize assays aligned with structural analogs:
- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7) .
- Anti-inflammatory : COX-2 inhibition assays using ELISA .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve its pharmacological profile?
- Methodological Answer : Systematically modify substituents and evaluate effects:
- Quinoline core : Replace 7-methoxy with hydroxyl to enhance solubility ().
- Phenylamino group : Introduce electron-withdrawing groups (e.g., -CF₃) to increase target binding affinity .
- Key SAR findings :
| Modification | Biological Impact | Reference |
|---|---|---|
| 4-Methylphenyl → 4-Fluorophenyl | 2x increase in antitumor activity | |
| Methoxy → Ethoxy | Reduced cytotoxicity |
Q. What strategies resolve contradictions in spectral data during characterization?
- Methodological Answer : Discrepancies often arise from tautomerism or solvent effects:
- Dynamic NMR : Identify rotamers (e.g., acetamide group rotation) at low temperatures .
- Computational validation : Compare experimental NMR with DFT-calculated shifts (RMSD < 0.3 ppm) .
- Crystallography : Obtain single-crystal X-ray data to confirm stereochemistry .
Q. How can target identification studies elucidate its mechanism of action?
- Methodological Answer : Combine in silico and experimental approaches:
- Molecular docking : Screen against kinase libraries (e.g., EGFR or CDK2) using AutoDock Vina (binding energy ≤ -8 kcal/mol) .
- Pull-down assays : Use biotinylated probes to isolate protein targets from cell lysates .
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
Q. What pharmacokinetic challenges are expected, and how can they be addressed?
- Methodological Answer :
- Low solubility : Use nanoformulations (e.g., PLGA nanoparticles) or prodrug strategies (e.g., phosphate esters) .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation hotspots .
- In vivo validation : Assess bioavailability in Wistar rats (IV vs. oral administration) .
Q. How to reconcile conflicting bioactivity data across research groups?
- Methodological Answer : Standardize protocols and validate assays:
- Dose consistency : Use molar concentrations (not µg/mL) to account for molecular weight differences .
- Cell line authentication : STR profiling to avoid misidentification (e.g., HeLa vs. HEK293) .
- Positive controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) in all assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
